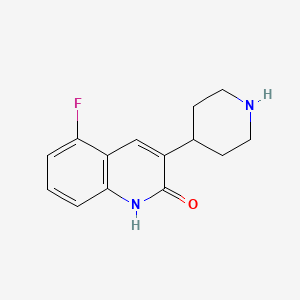
5-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom and a piperidine ring in the structure suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting with an aniline derivative, cyclization reactions can be employed to form the quinoline core.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could be used to modify the quinoline core or the piperidine ring.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
5-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one could have several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance:
Molecular Targets: It might interact with enzymes, receptors, or DNA.
Pathways Involved: Could influence signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine or quinine, known for their antimalarial properties.
Fluorinated Compounds: Like fluoxetine, which is used as an antidepressant.
Piperidine Derivatives: Such as piperidine itself, which is used in various chemical syntheses.
Uniqueness
5-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one’s uniqueness lies in its specific combination of a fluorine atom, a piperidine ring, and a quinoline core, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C14H15FN2O |
|---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
5-fluoro-3-piperidin-4-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H15FN2O/c15-12-2-1-3-13-11(12)8-10(14(18)17-13)9-4-6-16-7-5-9/h1-3,8-9,16H,4-7H2,(H,17,18) |
InChI Key |
PYHGQLASXCRJJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=C(C=CC=C3F)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one](/img/structure/B11867150.png)
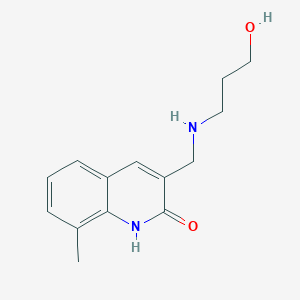
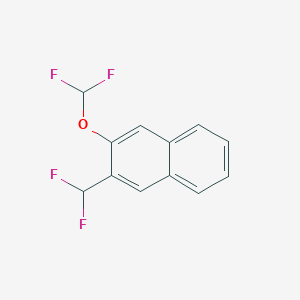
![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11867164.png)
![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)
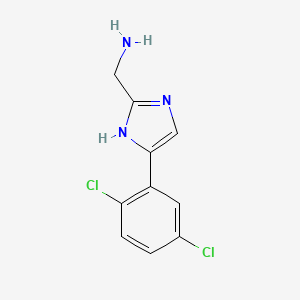
![2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11867180.png)
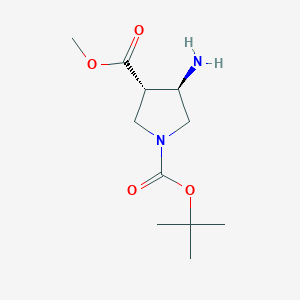



![1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethan-1-one](/img/structure/B11867214.png)
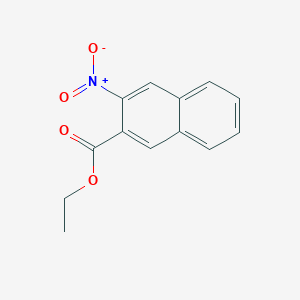
![Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11867232.png)
